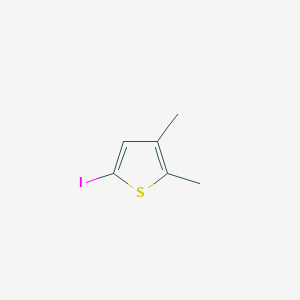

5-Iodo-2,3-dimethylthiophene

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Organic Synthesis

Thiophene, a five-membered aromatic ring containing a sulfur atom, was first discovered in 1883. numberanalytics.com Initially regarded as an impurity in benzene (B151609), its distinct chemical properties soon established it as a crucial component in organic synthesis. numberanalytics.com The aromatic nature of the thiophene ring, coupled with the electronic influence of the sulfur atom, imparts a high degree of reactivity, particularly in electrophilic substitution reactions, which can be up to 107 times faster than in benzene. wikipedia.org

In modern synthetic chemistry, thiophene derivatives are indispensable. numberanalytics.comnumberanalytics.com They serve as foundational structures for the creation of complex molecules with specific functions. numberanalytics.com Their utility is evident in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anticancer agents. numberanalytics.comnih.gov Furthermore, thiophene-based polymers are integral to the advancement of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The versatility of thiophene is also highlighted by its presence in various agrochemicals, dyes, and pigments. numberanalytics.com

Role of Halogenated Thiophenes as Versatile Synthetic Intermediates

Halogenated thiophenes, which are thiophene rings substituted with one or more halogen atoms (chlorine, bromine, or iodine), are particularly valuable as synthetic intermediates. google.comnih.gov The introduction of a halogen atom onto the thiophene ring provides a reactive site for a variety of chemical transformations, most notably cross-coupling reactions. nih.gov

These halogenated compounds serve as key building blocks for constructing more complex molecular architectures. nih.gov For instance, they are instrumental in the synthesis of arylated anthraquinones and are crucial for creating new families of insecticides. nih.govsciforum.net The ability to selectively introduce and then modify a halogen substituent allows for the precise construction of target molecules with desired properties. nih.gov Computational studies have also shown that halogen atoms on a thiophene ring can act as effective halogen bond acceptors and donors, influencing molecular interactions. acs.org

Specific Research Context of 5-Iodo-2,3-dimethylthiophene within Thiophene Chemistry

Within the broad class of halogenated thiophenes, this compound holds specific interest. Its structure, featuring an iodine atom at the 5-position and two methyl groups at the 2- and 3-positions, makes it a useful building block for creating more complex substituted thiophene derivatives. The iodine atom, in particular, is an excellent leaving group in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Research involving similar iodinated thiophene structures highlights their utility. For example, iodinated thiophenes can be synthesized from their bromo-analogues and are valuable intermediates in organic research. google.com The synthesis of various substituted thiophenes often involves the use of halogenated precursors to introduce specific functional groups. google.comresearchgate.net The study of compounds like this compound contributes to the broader understanding of thiophene reactivity and expands the toolbox available to synthetic chemists for the construction of novel and functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3-dimethylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTQLNMIEIGMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 5 Iodo 2,3 Dimethylthiophene

Transition-Metal-Catalyzed Cross-Coupling Reactions

5-Iodo-2,3-dimethylthiophene is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bond. This bond is susceptible to oxidative addition by transition metal catalysts, particularly palladium complexes, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds. These cross-coupling reactions are fundamental in constructing more complex molecular architectures from simple precursors.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. harvard.edu This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. harvard.edu For this compound, the Suzuki coupling provides an efficient route to introduce aryl or vinyl substituents at the 5-position of the thiophene (B33073) ring.

The general mechanism involves the oxidative addition of the iodo-thiophene to a Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like protodeboronation. harvard.edu Catalyst systems such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with phosphine (B1218219) ligands are commonly employed. organic-chemistry.org

Research has demonstrated the successful coupling of various substituted and unsubstituted arylboronic acids with halogenated thiophenes, leading to a diverse range of 5-aryl-thiophene derivatives. researchgate.netmdpi.comresearchgate.net The reaction conditions are generally mild and tolerant of a wide array of functional groups, making this method highly valuable in medicinal chemistry and materials science. nih.govicmpp.ro

Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene Derivatives This table is illustrative and compiles typical conditions and outcomes for Suzuki reactions involving iodo- or bromo-thiophenes with various arylboronic acids, as specific data for this compound was not explicitly detailed in the provided search results.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 | mdpi.com |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76 | nih.gov |

| 2-Iodothiophene | Phenylboronic acid | 7% Pd/WA30 | NaOH | H₂O/1,4-Dioxane | 83 | mdpi.com |

| 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | High | researchgate.net |

The Stille reaction provides another powerful method for C-C bond formation by coupling an organic halide with an organotin reagent (organostannane), catalyzed by palladium. wikipedia.org This reaction is renowned for its tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. wikipedia.orgnih.gov In the context of this compound, Stille coupling enables the introduction of various organic moieties, including alkyl, vinyl, aryl, and alkynyl groups.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. researchgate.netwikipedia.org A key advantage of the Stille reaction is that it can often be performed under neutral or mild conditions, which is beneficial for substrates with sensitive functional groups. nih.gov However, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.org

Various palladium catalysts, such as Pd(PPh₃)₄ or [Pd₂(dba)₃], are effective. The addition of ligands like triphenylarsine (B46628) or copper(I) salts can accelerate the reaction rate. harvard.eduuwindsor.ca Stille coupling has been extensively used in the synthesis of complex natural products and conjugated polymers. nih.govwiley-vch.de

Table 2: General Conditions for Stille Cross-Coupling Reactions This table outlines typical components and conditions for Stille reactions, as specific examples with this compound were not available in the search results.

| Component | Description | Common Examples | Reference |

|---|---|---|---|

| Organic Halide | Substrate containing a C-X bond (X=I, Br, Cl, OTf). | Aryl iodides, vinyl iodides, this compound | wikipedia.orgnih.gov |

| Organostannane | R-Sn(Alkyl)₃, where R can be aryl, vinyl, alkynyl, etc. | Tributyl(phenyl)stannane, (Vinyl)tributylstannane | wikipedia.orguwindsor.ca |

| Catalyst | Pd(0) complex or a Pd(II) precursor. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd₂(dba)₃] | researchgate.netwiley-vch.de |

| Ligand (Optional) | Often phosphines or arsines to stabilize the catalyst. | PPh₃, AsPh₃ | harvard.edu |

| Solvent | Anhydrous, non-protic solvents are common. | Toluene, THF, DMF | uwindsor.ca |

| Temperature | Typically requires heating. | 50-120 °C | nih.gov |

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine, which also serves as the solvent. organic-chemistry.org For this compound, this reaction is the primary method for introducing an alkynyl group at the 5-position, leading to the synthesis of 5-alkynyl-2,3-dimethylthiophenes.

The presumed mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product. aurigeneservices.com

The reaction is valued for its mild conditions and reliability. organic-chemistry.org A variety of palladium sources (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and copper co-catalysts (e.g., CuI) can be used. mdpi.com The Sonogashira coupling is a fundamental tool for the synthesis of conjugated enynes and aryl alkynes, which are important precursors for pharmaceuticals and organic materials. aurigeneservices.com

Table 3: Examples of Sonogashira Coupling with Aryl Iodides This table illustrates typical reaction conditions and yields for Sonogashira couplings of various aryl iodides with terminal alkynes.

| Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 95-99 | mdpi.com |

| 4-Iodoanisole | Phenylacetylene | CuI / PPh₃ (Pd-free) | KOH | H₂O | 98 | |

| 2-Iodothiophene | Phenylacetylene | CuI / PPh₃ (Pd-free) | KOH | H₂O | 89 | |

| 4-Iodo-1,1′-biphenyl | Phenylacetylene | NiCl₂ / 1,10-Phenanthroline | KF | DMAc | High | nih.gov |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide or triflate. organic-chemistry.org This method is distinguished by the high reactivity of organozinc compounds, which often allows reactions to proceed under very mild conditions with high stereospecificity. researchgate.netorganic-chemistry.org The coupling of this compound with an appropriate organozinc reagent provides a versatile route to various substituted thiophenes.

Organozinc reagents are typically prepared in situ from the corresponding organic halide or can be generated from organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂). dntb.gov.ua The Negishi coupling mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. organic-chemistry.org A key advantage is the high functional group tolerance of organozinc reagents compared to more reactive organometallics like organolithium or Grignard reagents. mdpi.com

Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to couple a wide range of substrates, including less reactive aryl chlorides. organic-chemistry.orgnih.gov This reaction is a powerful tool in the total synthesis of natural products due to its reliability and broad scope. researchgate.net

Table 4: Key Features of the Negishi Coupling Reaction

| Feature | Description | Reference |

|---|---|---|

| Organometallic Reagent | Organozinc compounds (R-Zn-X or R₂Zn). | organic-chemistry.org |

| Electrophile | Aryl, vinyl, benzyl, or allyl halides and triflates. | organic-chemistry.orgorganic-chemistry.org |

| Catalyst | Palladium or Nickel complexes. | organic-chemistry.org |

| Key Advantages | High reactivity, broad scope, excellent functional group tolerance, mild reaction conditions. | researchgate.netmdpi.com |

| Limitations | Organozinc reagents can be sensitive to moisture and air, often requiring inert atmosphere techniques. | dntb.gov.ua |

Direct (hetero)arylation polymerization (DHAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations like Stille or Suzuki for the synthesis of conjugated polymers. nih.gov This method forms C-C bonds by coupling a halogenated (hetero)arene with a (hetero)arene possessing an active C-H bond, thereby avoiding the synthesis of organometallic monomers. nih.gov

In the context of synthesizing poly(2,3-dimethylthiophene), this compound could potentially serve as a monomer. However, DHAP typically involves the polymerization of a dihalogenated monomer with an unsubstituted aromatic monomer or a self-polymerization of a monomer containing both a C-H bond and a halide. For instance, a diiodo-2,3-dimethylthiophene derivative could be polymerized with a bis(C-H) activated comonomer. The key advantage of DHAP is the reduction of synthetic steps and the avoidance of toxic organotin byproducts or unstable organoboron intermediates. nih.govrsc.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and additives (like pivalic acid), must be carefully optimized to ensure high regioselectivity and to minimize homocoupling and other side reactions, leading to defect-free polymers. nih.govrsc.org Successful application of DHAP can produce conjugated polymers with properties comparable or even superior to those made by conventional methods. nih.gov

Palladium catalysts are exceptionally versatile, facilitating a wide range of C-C and C-heteroatom bond formations beyond the major named reactions. icmpp.roresearchgate.net For a substrate like this compound, the reactivity of the C-I bond can be harnessed in numerous palladium-catalyzed transformations.

C-C Bond Formations: Besides the Suzuki, Stille, Sonogashira, and Negishi couplings, other palladium-catalyzed reactions include the Heck reaction (coupling with alkenes), Hiyama coupling (with organosilicon reagents), and various carbonylation reactions to introduce carbonyl functionalities. icmpp.rouwindsor.ca These reactions have expanded the toolkit for molecular construction, allowing for the synthesis of complex structures from simple, readily available starting materials. researchgate.netchemrxiv.org

C-Heteroatom Bond Formations: Palladium catalysis is also pivotal for forming bonds between carbon and heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus. The most prominent among these is the Buchwald-Hartwig amination, which couples aryl halides with amines to form C-N bonds. Similar methodologies exist for the formation of C-O (ether synthesis), C-S (thioether synthesis), and C-P (phosphine synthesis) bonds. These reactions are crucial in the synthesis of pharmaceuticals and organic materials where the introduction of heteroatoms is required to tune electronic and physical properties. researchgate.net

The development of advanced catalyst systems with specialized ligands has been critical in expanding the scope and efficiency of these transformations, enabling reactions to proceed under milder conditions with greater functional group tolerance. researchgate.net

Iridium-Catalyzed Borylation for Subsequent Cross-Coupling

Iridium-catalyzed C-H borylation represents a powerful method for the functionalization of thiophene rings, enabling the introduction of a boronate ester group that can be utilized in subsequent cross-coupling reactions. nih.govnih.gov While direct studies on this compound are not extensively detailed, the principles of iridium-catalyzed borylation of substituted thiophenes allow for predictable outcomes. The reaction typically employs an iridium catalyst, such as [Ir(cod)OMe]2, and a borylating agent like bis(pinacolato)diboron (B136004) (B2pin2).

The regioselectivity of the borylation is influenced by both steric and electronic factors of the substituents on the thiophene ring. nih.gov For 2,3-dimethylthiophene (B3031705), the electron-donating nature of the methyl groups would generally direct borylation to the available C-H bonds. In the case of this compound, the only available C-H bond is at the 4-position. Therefore, the iridium-catalyzed borylation would be expected to proceed with high regioselectivity to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-iodo-2,3-dimethylthiophene.

This borylated intermediate is a versatile building block for further synthetic transformations. The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with a variety of aryl, heteroaryl, or vinyl halides, catalyzed by a palladium complex. nih.govnih.gov This two-step, one-pot sequence of C-H borylation followed by cross-coupling allows for the efficient construction of complex poly-functionalized thiophenes. nih.govnih.gov

| Reaction | Reagents | Catalyst | Expected Product |

| Iridium-Catalyzed Borylation | Bis(pinacolato)diboron (B2pin2) | [Ir(cod)OMe]2 / dtbpy | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-iodo-2,3-dimethylthiophene |

| Suzuki-Miyaura Cross-Coupling | Aryl bromide (Ar-Br) | Pd(PPh3)4 | 4-Aryl-5-iodo-2,3-dimethylthiophene |

Transition-Metal-Free Reaction Pathways

Hypervalent Iodine-Induced Oxidative Cross-Coupling

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), serve as potent oxidants to facilitate carbon-carbon bond formation without the need for transition metal catalysts. researchgate.netresearchgate.netnih.gov These reactions are considered environmentally benign due to the low toxicity and ease of handling of the reagents. nih.gov The oxidative cross-coupling induced by hypervalent iodine can be applied to thiophene derivatives to synthesize unsymmetrical biaryl compounds. researchgate.net

In the context of this compound, a hypervalent iodine reagent could induce a coupling reaction, likely proceeding through a thiophene cation radical intermediate. researchgate.net Depending on the reaction conditions and the coupling partner, this could lead to the formation of bithiophene structures or coupling with other aromatic or heteroaromatic compounds. The presence of the iodo-substituent might influence the reactivity and regioselectivity of the coupling. For instance, a combination of a hypervalent iodine(III) reagent and a Lewis acid like BF3·Et2O has been shown to promote the oxidative coupling of alkylthiophenes to form 2,2'-bithiophenes. researchgate.net

| Reagent | Typical Reaction | Potential Product |

| Phenyliodine(III) diacetate (PIDA) | Oxidative C-H/C-H cross-coupling | Bithiophene derivatives |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidative biaryl coupling | Unsymmetrical biaryl thiophenes |

Photo-Oxidative Cross-Dehydrogenative Coupling Reactions

Photo-oxidative cross-dehydrogenative coupling (CDC) is an emerging strategy for C-C bond formation that utilizes light as an energy source to generate reactive intermediates under mild conditions. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, making it an atom-economical and environmentally friendly method. researchgate.net For thiophenes, these reactions can facilitate coupling at the α-position of carbonyl compounds or with other heteroarenes. researchgate.netnih.gov

For this compound, a photo-oxidative CDC reaction would likely involve the generation of a radical species from the thiophene ring. The reaction could be initiated by a photocatalyst that, upon light absorption, engages in a single electron transfer process. researchgate.net The resulting thiophene radical could then couple with another radical species generated in situ. The regioselectivity of the coupling would be influenced by the stability of the radical intermediate and the steric environment of the thiophene ring.

| Reaction Type | Energy Source | Key Intermediate | Potential Coupling Partner |

| Cross-Dehydrogenative Coupling | Visible Light | Thiophene radical | Carbonyl compounds, heteroarenes |

Base-Promoted Homolytic Aromatic Substitutions

Base-promoted homolytic aromatic substitution (BHAS) provides a transition-metal-free pathway for the arylation of aromatic and heteroaromatic rings. conicet.gov.ar This reaction typically involves an aryl halide, a strong base such as potassium tert-butoxide (t-BuOK), and sometimes a photo-initiator. conicet.gov.ar The reaction is believed to proceed through a radical-anion intermediate. conicet.gov.ar

In the case of this compound, the iodo-substituent can serve as the leaving group in a BHAS reaction. Upon treatment with a strong base and a suitable aromatic coupling partner, the C-I bond can undergo homolytic cleavage. The resulting 2,3-dimethylthienyl radical can then add to another aromatic ring, leading to the formation of a biaryl product. Photostimulation can often enhance the efficiency of these reactions, allowing them to proceed at room temperature. conicet.gov.ar This methodology is applicable to a broad range of aryl and heteroaryl halides. conicet.gov.ar

| Base | Initiation | Key Intermediate | Product Type |

| Potassium tert-butoxide (t-BuOK) | Thermal or Photochemical | 2,3-dimethylthienyl radical | Biaryl compounds |

Electrophilic and Nucleophilic Functionalization of the Thiophene Ring System

Electrophilic Aromatic Substitution Beyond Iodination

The thiophene ring is more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), often reacting under milder conditions. pearson.com The substituents already present on the ring direct the position of the incoming electrophile. In this compound, the two methyl groups at the 2- and 3-positions are activating, electron-donating groups, while the iodo-group at the 5-position is a deactivating group but an ortho-, para-director.

The only available position for further substitution on the thiophene ring is the 4-position. The directing effects of the substituents would converge to activate this position for electrophilic attack. Therefore, reactions such as nitration, sulfonation, halogenation (with chlorine or bromine), and Friedel-Crafts acylation or alkylation would be expected to occur at the 4-position. youtube.commasterorganicchemistry.commasterorganicchemistry.com

The general mechanism for these reactions involves the attack of the π-system of the thiophene ring on the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). masterorganicchemistry.com Subsequent deprotonation at the 4-position restores the aromaticity of the thiophene ring, yielding the substituted product. masterorganicchemistry.com

| EAS Reaction | Typical Reagents | Expected Product |

| Nitration | HNO3 / H2SO4 | 4-Nitro-5-iodo-2,3-dimethylthiophene |

| Sulfonation | Fuming H2SO4 | This compound-4-sulfonic acid |

| Bromination | Br2 / Acetic Acid | 4-Bromo-5-iodo-2,3-dimethylthiophene |

| Friedel-Crafts Acylation | Acyl chloride / AlCl3 | 4-Acyl-5-iodo-2,3-dimethylthiophene |

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a streamlined alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound, the C-H bond at the C4 position is a prime target for such transformations. Palladium-catalyzed direct arylation reactions, in particular, have been successfully applied to a variety of thiophene derivatives, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. conicet.gov.arresearchgate.net

While specific studies focusing exclusively on this compound are not extensively documented, the reactivity of structurally similar 2,5-disubstituted thiophenes provides a strong precedent. For instance, the direct C-H arylation of 2,5-dimethylthiophene (B1293386) with aryl bromides has been shown to proceed with moderate to good yields, selectively functionalizing the C3 and C4 positions. researchgate.net This suggests that the C4-H bond of this compound would be amenable to similar palladium-catalyzed couplings with various aryl halides.

The general mechanism for these reactions typically involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst cleaves the C-H bond with the assistance of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) have been found to be effective for these types of transformations. organic-chemistry.org

A plausible synthetic route for the C4-arylation of this compound is outlined below. This reaction would yield a tri-substituted thiophene, a valuable scaffold for further chemical elaboration.

Table 1: Plausible Conditions for Direct C-H Arylation of this compound

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Expected Product |

| 1 | Bromobenzene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 4-Phenyl-5-iodo-2,3-dimethylthiophene |

| 2 | 4-Bromoanisole | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)-5-iodo-2,3-dimethylthiophene |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 4-(4-(Trifluoromethyl)phenyl)-5-iodo-2,3-dimethylthiophene |

Nucleophilic Aromatic Substitution with the Iodine Substituent

The iodine atom at the C5 position of this compound renders this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the iodine atom, leading to the formation of a new bond. The viability of SNAr reactions on halo-thiophenes is influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the thiophene ring. The presence of electron-withdrawing groups on the thiophene ring can facilitate these reactions by stabilizing the intermediate Meisenheimer complex.

While the methyl groups in this compound are electron-donating, SNAr reactions can still be achieved, often under more forcing conditions or with highly reactive nucleophiles. For instance, the substitution of iodo-substituted alkylthiophenes with various nucleophiles has been reported, showcasing the utility of this transformation for introducing diverse functional groups. jcu.edu.au

Common nucleophiles employed in SNAr reactions with iodoarenes include amines, alkoxides, and thiolates. For example, the reaction of this compound with a primary or secondary amine in the presence of a suitable base and catalyst (e.g., copper or palladium) could yield the corresponding 5-amino-2,3-dimethylthiophene derivative. Similarly, reaction with an alcohol in the presence of a strong base could lead to the formation of a 5-alkoxy-2,3-dimethylthiophene.

The table below illustrates potential nucleophilic aromatic substitution reactions of this compound.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Entry | Nucleophile | Reagent/Conditions | Expected Product |

| 1 | Ammonia | CuI, L-proline, K₂CO₃, DMSO | 5-Amino-2,3-dimethylthiophene |

| 2 | Sodium methoxide | CuI, 1,10-phenanthroline, DMF | 5-Methoxy-2,3-dimethylthiophene |

| 3 | Sodium thiophenoxide | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | 5-(Phenylthio)-2,3-dimethylthiophene |

Derivatization to Advanced Thiophene-Based Scaffolds

Synthesis of Thiophene-S,S-Dioxides and Their Reactivity (e.g., Diels-Alder cycloadditions)

The oxidation of the sulfur atom in the thiophene ring to a sulfone group dramatically alters the chemical reactivity of the molecule. This transformation disrupts the aromaticity of the thiophene ring, rendering the resulting thiophene-S,S-dioxide a potent diene in Diels-Alder cycloaddition reactions. nih.gov The synthesis of thiophene-S,S-dioxides is typically achieved through the oxidation of the corresponding thiophene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchtrends.net

The oxidation of this compound would yield this compound-1,1-dioxide. This derivative, now a non-aromatic diene, can readily participate in [4+2] cycloaddition reactions with a variety of dienophiles. The electron-withdrawing nature of the sulfone group makes these dienes particularly reactive towards electron-rich dienophiles. utexas.edu A key feature of the Diels-Alder reactions of thiophene-S,S-dioxides is the frequent spontaneous extrusion of sulfur dioxide from the initial cycloadduct, leading to the formation of a new six-membered ring. stackexchange.com

This reactivity provides a powerful synthetic route to a wide range of functionalized cyclohexadiene and benzene derivatives. For example, the reaction of this compound-1,1-dioxide with maleic anhydride (B1165640) would be expected to yield a bicyclic adduct, which upon heating, would likely lose SO₂ to form a substituted phthalic anhydride derivative.

Table 3: Representative Diels-Alder Reactions of this compound-1,1-dioxide

| Entry | Dienophile | Reaction Conditions | Expected Product (after SO₂ extrusion) |

| 1 | Maleic anhydride | Toluene, reflux | 4-Iodo-5,6-dimethylphthalic anhydride |

| 2 | N-Phenylmaleimide | Xylene, reflux | 5-Iodo-6,7-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

| 3 | Dimethyl acetylenedicarboxylate | o-Dichlorobenzene, 150 °C | Dimethyl 4-iodo-5,6-dimethylphthalate |

Ring-Closure Reactions and Annulations Involving this compound Derivatives

Functionalized thiophenes, such as derivatives of this compound, are valuable precursors for the synthesis of fused heterocyclic systems through ring-closure and annulation reactions. These reactions lead to the formation of more complex molecular architectures with potential applications in materials science and medicinal chemistry.

A common strategy involves the introduction of a suitable functional group onto the thiophene ring, which can then participate in an intramolecular cyclization. For instance, a derivative of this compound bearing an amino group at an adjacent position can be a precursor for the synthesis of thieno[2,3-b]pyridines. nih.gov The synthesis of such fused systems often involves the condensation of an aminothiophene derivative with a 1,3-dicarbonyl compound or a related synthon. mdpi.com

Another approach involves the functionalization of the thiophene at two adjacent positions, followed by a ring-closing reaction to form an annulated system. For example, a derivative of this compound could be functionalized at the C4 position with a group capable of undergoing cyclization with a substituent at the C5 position (introduced via substitution of the iodine).

While specific examples starting directly from this compound are not prevalent in the literature, the general synthetic strategies for the construction of thieno-fused heterocycles are well-established and can be conceptually applied.

Table 4: Plausible Annulation Reactions Starting from Derivatives of this compound

| Starting Thiophene Derivative | Reaction Partner/Conditions | Fused Heterocyclic Product |

| 4-Acetyl-5-amino-2,3-dimethylthiophene | Diethyl malonate, NaOEt | 6,7-Dimethyl-4-hydroxy-2-methylthieno[2,3-b]pyridin-5(4H)-one |

| 5-Amino-2,3-dimethylthiophene-4-carbonitrile | Formamide, reflux | 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine |

| 4-Formyl-5-mercapto-2,3-dimethylthiophene | Ethyl bromoacetate, K₂CO₃ | Ethyl 5,6-dimethylthieno[3,2-b]thiophene-2-carboxylate |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-Iodo-2,3-dimethylthiophene, both one-dimensional and two-dimensional NMR methods are employed to map out the proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. In this compound, three distinct proton signals are expected: one for the aromatic proton on the thiophene (B33073) ring and two for the methyl groups at the C2 and C3 positions.

The single proton at the C4 position is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shifts of the two methyl groups at the C2 and C3 positions would appear as distinct singlets in the upfield region, with their exact positions influenced by the electronic effects of the iodine atom and the thiophene ring.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-4 | Aromatic region | Singlet |

| CH₃ at C2 | Upfield region | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. For this compound, six distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the four carbon atoms of the thiophene ring and the two methyl carbons.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ) ppm |

|---|---|

| C2 | Characteristic thiophene region |

| C3 | Characteristic thiophene region |

| C4 | Characteristic thiophene region |

| C5 | Downfield shift due to iodine |

| CH₃ at C2 | Upfield region |

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, as the single aromatic proton (H4) and the methyl protons are not directly coupled, significant COSY correlations would not be expected among them.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signal of H4 to the C4 carbon and the methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC would be crucial in confirming the substitution pattern. For instance, correlations would be expected between the H4 proton and the C2, C3, and C5 carbons. Additionally, correlations between the methyl protons and the C2, C3, and C4 carbons would further solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. The parent compound, 2,3-dimethylthiophene (B3031705), has a molecular weight of approximately 112.19 g/mol . acs.org The molecular weight of this compound would be significantly higher due to the presence of the iodine atom.

The mass spectrum would show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom and one sulfur atom. Fragmentation analysis would likely show the loss of the iodine atom and potentially the methyl groups, providing further structural evidence. For instance, the mass spectrum of the related isomer, 2-iodo-5-methylthiophene, shows a molecular ion peak corresponding to its molecular weight of 224.063 g/mol . rsc.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups. The C-S stretching vibration of the thiophene ring would also be present. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. The IR spectrum of the parent molecule, 2,3-dimethylthiophene, shows characteristic peaks for its structure, which would be altered by the addition of the iodine atom. acs.org

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions of the conjugated system. The introduction of an iodine atom and methyl groups onto the thiophene ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted thiophene. Studies on other iodinated thiophenes have shown absorption bands in the UV region, and similar behavior would be expected for this compound. researchgate.net

X-ray Crystallography for Single-Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, offering detailed insights into bond lengths, bond angles, and intermolecular interactions.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a detailed electron density map of the molecule can be constructed, leading to the determination of its atomic structure.

For this compound, crystallographic data would be presented in a standardized format, as shown in the hypothetical table below. This data would be invaluable for understanding the steric and electronic effects of the iodo and methyl substituents on the thiophene ring's geometry.

| Hypothetical Crystallographic Data for this compound | |

| Parameter | Value |

| Empirical Formula | C₆H₇IS |

| Formula Weight | 238.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic study. No such data has been found in the scientific literature for this compound.

Advanced Spectroscopic Probes in Solution and Solid State (e.g., for charge transfer complexes)

The study of charge transfer (CT) complexes, where an electron donor and an electron acceptor interact, can be effectively carried out using various spectroscopic techniques. In the context of this compound, which could act as an electron donor, its interaction with suitable electron acceptors would likely be investigated using UV-Vis and fluorescence spectroscopy.

In solution, the formation of a CT complex is often signaled by the appearance of a new, broad absorption band at a longer wavelength in the UV-Vis spectrum, which is absent in the spectra of the individual components. The position and intensity of this band can provide information about the electronic properties of the complex.

In the solid state, techniques such as diffuse reflectance spectroscopy could be employed to study CT interactions. Furthermore, advanced techniques like transient absorption spectroscopy could probe the dynamics of charge transfer processes on very short timescales.

A hypothetical data table summarizing findings from such a study is presented below.

| Hypothetical Spectroscopic Data for a CT Complex of this compound | |

| Parameter | Value |

| Electron Acceptor | e.g., Tetracyanoethylene (TCNE) |

| Solvent | e.g., Dichloromethane |

| λmax of CT band (nm) | Data not available |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not available |

| Association Constant (K) (M⁻¹) | Data not available |

| Stokes Shift (in fluorescence) (nm) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only. No specific studies on charge transfer complexes involving this compound were found.

While direct experimental data for this compound is lacking, the principles of these analytical methods are well-established in the study of related thiophene derivatives. The application of these techniques to this compound would significantly contribute to a deeper understanding of its chemical nature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, yet its application to 5-iodo-2,3-dimethylthiophene has not been specifically documented in the available literature.

Geometric and Electronic Structure Characterization

There are no dedicated studies reporting the optimized geometry, bond lengths, bond angles, or electronic properties (such as molecular orbital energies) of this compound calculated using DFT. Such a study would be foundational for understanding the molecule's stability and reactivity.

Elucidation of Reaction Mechanisms and Transition States

While DFT has been used to explore the mechanisms of various reactions involving the thiophene (B33073) core, there is no specific research that elucidates the reaction mechanisms and transition states for reactions where this compound is a key reactant or product.

Regioselectivity Prediction and Rationalization in Thiophene Functionalization

The regioselectivity of electrophilic substitution and other functionalization reactions on the 2,3-dimethylthiophene (B3031705) core has been a subject of interest. However, DFT studies that specifically predict and rationalize the regioselectivity leading to or starting from this compound are absent from the current body of scientific literature.

Quantum Chemical Analysis

Broader quantum chemical analyses, which encompass a range of computational methods, have also not been specifically applied to this compound.

Prediction of Electronic Properties (e.g., ionization potentials)

There are no published quantum chemical analyses that predict the electronic properties, such as ionization potentials or electron affinities, of this compound.

Molecular Modeling for Conformational Analysis and Stability

Computational and theoretical investigations play a pivotal role in elucidating the three-dimensional structure and relative stabilities of various conformations of substituted thiophenes. In the case of this compound, molecular modeling techniques, such as Density Functional Theory (DFT), are employed to predict its conformational landscape. These studies are crucial for understanding how the interplay of steric and electronic effects, introduced by the iodo and dimethyl substituents, dictates the molecule's preferred spatial arrangement.

The conformational flexibility of this compound primarily arises from the rotation of the two methyl groups attached to the thiophene ring. The presence of a bulky iodine atom at the 5-position significantly influences the rotational barriers and the preferred dihedral angles of these methyl groups, particularly the one at the 3-position due to its proximity.

Theoretical calculations can map the potential energy surface of the molecule as a function of the torsional angles of the methyl groups. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between these conformers. The stability of different conformations is influenced by factors such as steric hindrance between the iodine atom and the hydrogen atoms of the methyl groups, as well as hyperconjugative interactions.

For this compound, it is anticipated that the conformations that minimize the steric repulsion between the large iodine atom and the adjacent C3-methyl group will be the most stable. This would likely involve specific orientations of the methyl group's hydrogen atoms relative to the plane of the thiophene ring. Similarly, the orientation of the C2-methyl group will also be influenced by steric interactions with the adjacent C3-methyl group.

The following table presents hypothetical, yet plausible, data derived from theoretical calculations for different rotational conformers of this compound. This data is illustrative and serves to represent the kind of information that would be obtained from a detailed computational study. The relative energies indicate the stability of each conformer with respect to the most stable one (Conformer A).

Interactive Data Table: Calculated Conformational Analysis of this compound

| Conformer | Dihedral Angle (C4-C3-C-H) | Dihedral Angle (S-C2-C-H) | Relative Energy (kcal/mol) |

| Conformer A | 60° | 60° | 0.00 |

| Conformer B | 180° | 60° | 1.20 |

| Conformer C | 60° | 180° | 0.85 |

| Conformer D | 180° | 180° | 2.50 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. Specific experimental or detailed computational results for this compound are not publicly available.

The detailed research findings from such computational studies would provide valuable insights into the molecule's structural preferences, which in turn can influence its reactivity and intermolecular interactions. For instance, the accessibility of the iodine atom for further chemical reactions could be dependent on the predominant conformation of the molecule.

Applications of 5 Iodo 2,3 Dimethylthiophene in Advanced Synthetic Endeavors

Role as a Core Building Block for Complex Organic Scaffolds

5-Iodo-2,3-dimethylthiophene serves as a fundamental building block for the assembly of intricate organic structures. Its utility stems from the ability of the iodo-substituent to participate in a wide array of cross-coupling reactions, allowing for the programmed introduction of various molecular fragments. This positions the 2,3-dimethylthiophene (B3031705) moiety as a central scaffold upon which molecular complexity can be systematically built.

The reactivity of the C-I bond is pivotal in these synthetic strategies. For instance, in palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck couplings, the iodine atom acts as an excellent leaving group, facilitating the formation of new carbon-carbon bonds. This allows for the arylation, vinylation, or alkynylation of the thiophene (B33073) ring at the 5-position. A general approach involves the 'one-pot' synthesis of 2,5-disubstituted thiophene compounds where an iodo-substituted thiophene can be a key intermediate. google.com Such methods highlight the efficiency of using halogenated thiophenes to create complex derivatives that are valuable in medicinal chemistry and materials science. google.com The methyl groups at the 2- and 3-positions provide steric and electronic influence, directing reactivity and modifying the properties of the final molecule.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid/ester) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²) |

| Stille Coupling | Organotin Reagent (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | C(sp²)-C(sp) |

This table provides a generalized overview of common palladium-catalyzed cross-coupling reactions applicable to this compound.

Precursor in the Synthesis of Functional Organic Materials

The unique electronic properties of the thiophene ring make it a desirable component in a variety of functional organic materials. This compound is a key precursor for accessing these materials, with its reactivity enabling the synthesis of polymers and molecular systems with tailored optoelectronic and photochemical properties.

Oligo- and polythiophenes are a major class of conducting polymers studied for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The synthesis of these materials often relies on the polymerization of dihalogenated thiophene monomers.

This compound is an ideal monomer for chain-growth polymerization methods like Kumada Catalyst Transfer Polycondensation (KCTCP) and Suzuki Polycondensation. nih.govrsc.org In KCTCP, a Grignard reagent is formed from a bromo-iodo-thiophene derivative, which then undergoes nickel-catalyzed polymerization. rsc.orgrsc.org The use of an iodo-substituted monomer like 2-bromo-5-iodo-3-alkylthiophene is common in these polymerizations. rsc.org Similarly, in Suzuki polycondensation, the iodo-group can be converted to a boronic acid or ester, which then couples with a dibromo-aromatic comonomer in the presence of a palladium catalyst. nih.gov The 2,3-dimethyl substitution pattern influences the polymer's properties by affecting its solubility, morphology, and electronic energy levels.

Dithienylethenes are a prominent class of photochromic compounds that undergo reversible cyclization/ring-opening reactions upon irradiation with light of specific wavelengths. This "photoswitching" behavior makes them candidates for applications in optical data storage and molecular switches.

The synthesis of dithienylethenes involves coupling two thiophene units to a central perfluorocyclopentene or other ethene bridge. This compound serves as a crucial precursor for one of the thiophene wings of the molecule. The synthetic strategy typically involves lithiation of the iodo-thiophene followed by reaction with the perfluorocyclopentene bridge. The methyl groups on the thiophene ring are known to play a significant role in stabilizing the photo-reactive conformer and influencing the photochromic properties, such as the coloration efficiency and fatigue resistance of the final dithienylethene. nih.govresearchgate.netresearchgate.net

Table 2: Influence of Thiophene Substituents on Dithienylethene Properties

| Substituent Property | Effect on Photochromism | Reference |

|---|---|---|

| Electron-donating groups | Can decrease the cyclization quantum yield | researchgate.net |

| Electron-withdrawing groups | Can increase the cyclization quantum yield but may reduce thermal stability | researchgate.net |

| Bulky/Aryl groups | Can induce significant shifts in absorption maxima and affect fatigue resistance | nih.govresearchgate.net |

This table summarizes general trends observed for substituted dithienylethenes, which are applicable to derivatives synthesized from this compound.

Thiophene-containing ligands are of interest in coordination chemistry and catalysis due to the ability of the sulfur atom and the π-system to coordinate with transition metals. This compound provides a convenient entry point for incorporating the 2,3-dimethylthiophenyl moiety into larger ligand frameworks.

The iodo-substituent can be readily transformed via cross-coupling reactions to attach the thiophene unit to other coordinating groups, such as pyridines, phosphines, or amines. For example, thiophene-based imino-pyridyl ligands have been synthesized and complexed with palladium, with the resulting complexes showing catalytic activity in Heck coupling reactions. fayoum.edu.eg The electronic properties of the thiophene ring, modulated by the methyl substituents, can influence the properties of the resulting metal complex, such as its stability and catalytic efficacy. fayoum.edu.eg Furthermore, thiophene-dithiolate ligands can form complexes with a range of transition metals, exhibiting interesting redox and magnetic properties. researchgate.net

Intermediate in Cascade and Domino Reactions for Molecular Complexity

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org These processes are highly efficient in terms of atom economy and step count, rapidly building molecular complexity from simple precursors. wikipedia.orgorganic-chemistry.org

Iodinated heterocycles like this compound are valuable intermediates in the design of cascade sequences. The C-I bond can initiate a sequence, for example, through an initial cross-coupling or radical addition step. The functionality formed in this first step can then trigger subsequent intramolecular cyclizations or rearrangements. For instance, domino reactions have been developed for the synthesis of complex, asymmetrically substituted thieno[2,3-b]thiophenes, which involve sequential alkylation and Thorpe-Ziegler cyclization steps. nih.govacs.org While not starting with this compound itself, these syntheses demonstrate the principle of using reactive handles on a thiophene core to initiate complex, multi-step transformations in a single pot. nih.govacs.org Radical cascade reactions using iodo-precursors have also been shown to be effective for constructing complex bicyclic systems. nih.gov

Contributions to Stereoselective Synthesis of Novel Derivatives

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance, particularly in medicinal chemistry. The 2,3-dimethylthiophene scaffold can be incorporated into chiral molecules, and this compound is a key starting material for this purpose.

One approach involves attaching a chiral auxiliary to the thiophene ring. The pre-existing stereocenter on the auxiliary can then direct the stereochemical outcome of subsequent reactions on or adjacent to the thiophene ring. Alternatively, the thiophene unit itself can be part of a larger chiral structure. Syntheses of chiral conducting polymers have been achieved by polymerizing thiophene monomers that bear optically active substituents. nih.govrsc.orgrsc.org For example, a chiral pendant can be attached to the 3-position of the thiophene ring, and subsequent polymerization of the monomer, often accessed via halogenated precursors, leads to a chiral polymer. nih.govrsc.org The synthesis of novel chiral liquid crystals has also been reported using thiophene-based cores, demonstrating the versatility of this heterocyclic system in creating advanced, stereochemically defined materials. ntu.ac.uk

Conclusion and Future Perspectives

Summary of Current Research Advancements on 5-Iodo-2,3-dimethylthiophene

While dedicated research focusing exclusively on this compound is nascent, significant advancements in the broader field of iodinated thiophenes provide a strong foundation for its potential applications. The primary interest in iodothiophene derivatives lies in their role as key intermediates for creating conductive polymers, organic solar cells, and electroluminescent diodes. researchgate.net The carbon-iodine bond is a prime reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions, which are instrumental in building the complex π-conjugated systems required for these applications. mdpi.comthieme-connect.com

Research has demonstrated that the substitution pattern on the thiophene (B33073) ring is critical for tuning the final properties of a material. For instance, the presence of alkyl groups, such as the two methyl groups in this compound, can enhance the solubility of the resulting polymers in organic solvents, a crucial factor for solution-based processing of electronic devices. wikipedia.org Furthermore, the regiochemistry of substitution directly impacts the electronic structure (i.e., HOMO and LUMO energy levels) and the solid-state packing of the polymer chains, which in turn governs charge transport efficiency. researchgate.netsemanticscholar.org Therefore, advancements in polymerizing substituted iodothiophenes to create materials with tailored electronic and physical properties are directly applicable to the future development of materials derived from this compound.

Emerging Synthetic Methodologies for Site-Selective Iodination of Thiophenes

The synthesis of this compound relies on the site-selective iodination of the 2,3-dimethylthiophene (B3031705) precursor. The electron-donating nature of the two methyl groups activates the thiophene ring towards electrophilic substitution, primarily at the adjacent, sterically accessible C5 position. Several modern methodologies have been developed for the clean and efficient iodination of thiophene derivatives, moving away from harsh, traditional reagents. thieme-connect.com

One of the most prominent methods involves the use of N-iodosuccinimide (NIS) as the iodine source. researchgate.netthieme-connect.com This reagent is often activated by a catalytic amount of a Brønsted acid, such as 4-toluenesulfonic acid (p-TsOH), in a green solvent like ethanol (B145695). This approach is lauded for its efficiency, mild conditions, and the ability to produce pure iodinated products that often require no further purification. thieme-connect.com Other emerging techniques include iodocyclization of functionalized alkynes, which provides a direct route to iodine-containing thiophenes from acyclic precursors. mdpi.com The use of elemental iodine in the presence of an environmentally friendly oxidant is another area of active research. mdpi.com These methods offer high regioselectivity and functional group tolerance, making them suitable for complex molecule synthesis.

| Methodology | Iodinating Agent(s) | Catalyst / Activator | Key Features |

| Acid-Catalyzed NIS | N-Iodosuccinimide (NIS) | 4-Toluenesulfonic acid (p-TsOH) | High efficiency, mild conditions, uses green solvents (e.g., ethanol), clean product formation. thieme-connect.com |

| Iodocyclization | Molecular Iodine (I₂) | Palladium Iodide (PdI₂) | Direct synthesis of iodinated thiophenes from functionalized S-containing alkynes. mdpi.com |

| Oxidative Iodination | Potassium Iodide (KI) or I₂ | Various oxidants (e.g., H₂O₂, NaIO₄) | Utilizes inexpensive iodine sources; oxidant choice is key to green profile. researchgate.netmdpi.com |

| Halogen Exchange | Not applicable | Not applicable | Indirect method involving lithiation followed by quenching with iodine; useful for specific isomers but less atom-economical. researchgate.net |

Untapped Reactivity Profiles and Novel Transformational Opportunities

The primary and most exploited reactivity of this compound is its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions. youtube.com This makes it an ideal substrate for Stille and Suzuki couplings, which are workhorse reactions for forming new carbon-carbon bonds in the synthesis of conjugated polymers and complex organic molecules. organic-chemistry.orgwikipedia.orgnih.gov

However, its reactivity profile remains largely untapped beyond these standard transformations. The presence of the two adjacent methyl groups could offer interesting steric and electronic effects in less common coupling reactions. For example, exploring its utility in Sonogashira coupling to introduce alkyne functionalities or in Buchwald-Hartwig amination to incorporate nitrogen-based groups could lead to novel classes of thiophene-based materials with unique optoelectronic or biological properties.

Furthermore, the iodine atom can be transformed into other functional groups. For instance, iodine-lithium exchange would generate a highly nucleophilic organolithium species at the 5-position, which could then be reacted with a wide variety of electrophiles to install new substituents. This opens the door to creating a diverse library of 2,3-dimethylthiophene derivatives functionalized at the 5-position, each with potentially different physical and electronic characteristics.

Potential for Rational Design of Functional Materials with this compound Derivatives

The rational design of functional materials hinges on understanding how molecular structure dictates macroscopic properties. This compound is a compelling building block in this context precisely because of its defined substitution pattern. When used as a monomer in polymerization, the 2,3-dimethyl substitution pattern offers several design advantages.

Solubility and Processability : The two methyl groups disrupt the planarity and close packing that can make unsubstituted polythiophenes insoluble. wikipedia.org This enhanced solubility is critical for creating polymer "inks" that can be used in solution-based fabrication techniques like spin-coating or inkjet printing of organic electronic devices. semanticscholar.org

Tuning of Electronic Properties : The electron-donating nature of the methyl groups raises the HOMO energy level of the thiophene unit. Incorporating this monomer into a copolymer, for example with an electron-accepting comonomer, allows for precise tuning of the polymer's band gap and absorption spectrum, which is essential for applications like organic photovoltaics. researchgate.net

Morphological Control : The regioregularity of polymers made from 3-substituted thiophenes is known to be crucial for achieving high charge carrier mobility. semanticscholar.org While 2,3-disubstitution presents a different paradigm, it offers a new avenue for controlling the morphology and intermolecular interactions (e.g., π-π stacking) in the solid state. The steric influence of the adjacent methyl groups can be strategically used to control how polymer chains organize, potentially leading to novel and highly ordered microstructures beneficial for charge transport. ntu.edu.tw

By leveraging this compound in established polymerization techniques like Stille or Suzuki polycondensation, researchers can rationally design a new generation of poly(2,3-dimethylthiophene)s and related copolymers. These materials could be tailored for specific applications, from the active layer in organic field-effect transistors (OFETs) to donor materials in bulk heterojunction solar cells, representing a significant opportunity for innovation in materials science.

Q & A

Q. What are the standard synthesis protocols for 5-Iodo-2,3-dimethylthiophene, and how is its purity validated?

Methodological Answer: The synthesis typically involves iodination of 2,3-dimethylthiophene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example:

- Reaction Setup : Dissolve 2,3-dimethylthiophene in anhydrous dichloromethane, add ICl dropwise at 0°C, and stir for 12 hours under nitrogen .

- Workup : Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.

- Characterization : Validate purity using GC-MS (retention time and mass spectrum) and 1H/13C NMR (peak assignments for iodinated and methyl groups). Compare data with literature values .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent degradation .

- Disposal : Follow hazardous waste protocols (e.g., EPA 40 CFR Part 261) for halogenated organics. Neutralize iodine residues with sodium thiosulfate before disposal .

Intermediate Research Questions

Q. How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-iodide coupling. Avoid Pd(OAc)₂ due to lower reactivity .

- Solvent System : Optimize solvent polarity (e.g., dioxane/water 2:1) to balance solubility and reaction rate .

- Monitoring : Track reaction progress via TLC (Rf comparison) and confirm product formation with HRMS and X-ray crystallography (for structural elucidation) .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (detection at 254 nm) to separate iodinated byproducts.

- Elemental Analysis : Verify iodine content via ICP-MS to ensure stoichiometric accuracy .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., di-iodinated derivatives) to identify overlapping peaks .

Advanced Research Questions

Q. How can contradictory stability data for this compound under ambient conditions be resolved?

Methodological Answer:

Q. What strategies are recommended for incorporating this compound into π-conjugated polymers for optoelectronic applications?

Methodological Answer:

- Monomer Design : Introduce electron-withdrawing substituents (e.g., cyano groups) to enhance charge transport.

- Polymerization : Use Stille coupling with distannylated comonomers (e.g., thieno[3,2-b]thiophene derivatives) in toluene at 110°C .

- Characterization : Analyze bandgap via UV-Vis-NIR and charge mobility via FET device testing .

Q. How can computational chemistry predict the reactivity of this compound in radical-mediated reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to model bond dissociation energies (BDEs) for C–I bonds. Compare with experimental radical initiation temperatures .

- Kinetic Studies : Perform Eyring analysis to correlate computed activation energies with observed reaction rates in AIBN-mediated systems .

Literature and Data Management

Q. What databases and search strategies are recommended for locating peer-reviewed studies on this compound?

Methodological Answer:

- Keyword Strategy : Combine "this compound" with terms like "synthesis," "cross-coupling," or "photodegradation." Use Boolean operators (AND/OR) in SciFinder or Reaxys .

- Citation Tracking : Follow references in foundational papers (e.g., Fuller et al. on thiophene derivatives) to identify emerging applications .

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.